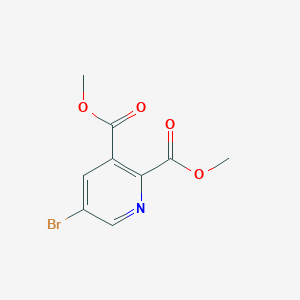

Dimethyl 5-bromopyridine-2,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 5-bromopyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRYOIMMYLBBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698424 | |

| Record name | Dimethyl 5-bromopyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521980-82-5 | |

| Record name | Dimethyl 5-bromopyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 5-bromopyridine-2,3-dicarboxylate structural formula

An In-depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its pyridine core, substituted with a bromine atom and two methyl ester groups, offers a unique combination of reactivity and structural rigidity. This guide provides an in-depth analysis of its structural characteristics, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic positioning of its functional groups makes it an invaluable intermediate for creating complex molecular architectures, particularly in the synthesis of pharmacologically active agents and advanced materials.[1]

Physicochemical and Structural Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid, often appearing as a yellow powder, at room temperature.[1] Its structure is defined by a pyridine ring with methyl carboxylate groups at the C2 and C3 positions and a bromine atom at the C5 position.[1] This arrangement is crucial, as the electron-withdrawing nature of the bromine and the ester groups significantly influences the electron density of the pyridine ring, impacting its reactivity in subsequent chemical transformations.[1]

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 521980-82-5 | [2],[3] |

| Molecular Formula | C₉H₈BrNO₄ | [2],[1] |

| Molecular Weight | 274.07 g/mol | [3],[1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Bromo-pyridine-2,3-dicarboxylic acid dimethyl ester | [5] |

| Appearance | Solid, Yellow powder | [1] |

| Melting Point | ~165°C | [1] |

| SMILES | COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC | [1] |

| InChI Key | JYRYOIMMYLBBNZ-UHFFFAOYSA-N | [2],[3] |

| Storage Conditions | Sealed in dry, room temperature | [2] |

Spectroscopic Profile for Structural Elucidation

Confirmation of structure and purity is paramount in synthesis. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary analytical tools.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structure. In a typical spectrum recorded in CDCl₃, two distinct doublets are observed in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constant (J ≈ 2.2 Hz) is characteristic of meta-coupling. Two singlets in the upfield region correspond to the two non-equivalent methyl ester groups.[6]

-

δ 8.75-8.76 (d, J = 2.2 Hz, 1H): Aromatic proton at C6.

-

δ 8.23-8.24 (d, J = 2.2 Hz, 1H): Aromatic proton at C4.

-

δ 3.93 (s, 3H): Methyl protons of one ester group.

-

δ 3.89 (s, 3H): Methyl protons of the second ester group.[6]

-

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The compound readily protonates to show a clear [M+H]⁺ peak at m/z 274.0, consistent with its molecular formula.[6]

This spectroscopic signature is a critical quality control checkpoint to ensure the material's identity and purity before its use in further synthetic steps.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved from commercially available 2,3-pyridinedicarboxylic acid. The process involves two key transformations in a one-pot procedure: Fischer esterification followed by electrophilic bromination.[6]

Detailed Experimental Protocol

-

Esterification:

-

To a suspension of 2,3-pyridinedicarboxylic acid (1 eq) in methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) at room temperature.

-

Heat the mixture to reflux and maintain for 48 hours. Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acids, rendering them more electrophilic for attack by methanol. A prolonged reflux is necessary to drive the equilibrium towards the diester product.

-

-

Bromination:

-

Cool the reaction mixture to approximately 40°C.

-

Slowly add bromine (2.5 eq) dropwise over a period of 2 hours. Causality: The pyridine ring is deactivated by the two ester groups, requiring forcing conditions for bromination. The esterification must be complete, as the carboxylic acid groups would be even more deactivating. Bromine is added slowly to control the exothermic reaction and prevent side-product formation.

-

Heat the mixture to 55°C and maintain for 48 hours. Rationale: This heating step provides the necessary activation energy for the electrophilic aromatic substitution to occur at the C5 position, which is the most activated position on the deactivated ring.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under vacuum to remove excess methanol.

-

Dissolve the residue in isopropyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (to quench unreacted bromine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the final product as a yellow solid.[6]

-

An alternative approach involves the direct esterification of 5-bromopyridine-2,3-dicarboxylic acid with methanol, which can be advantageous if the brominated diacid is readily available.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups.

-

Bromine at C5: This is the primary site for introducing molecular diversity. It serves as a versatile handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile formation of C-C, C-N, and C-O bonds, enabling the construction of complex bi-aryl systems or the introduction of amine functionalities common in bioactive molecules.[1]

-

Ester Groups at C2 and C3: These groups can be hydrolyzed back to carboxylic acids, which can then be used for amide bond formation. They can also be reduced to alcohols or converted to other functional groups. The steric hindrance around the C2 and C3 positions can be exploited for selective transformations.[1]

This multi-functional nature makes it a powerful platform for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[7]

Synthetic Potential Diagram

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The unique structural features of this compound have led to its use in several high-value research areas.

-

Medicinal Chemistry: It is a crucial intermediate in the synthesis of kinase inhibitors and other targeted therapeutics for neurological and inflammatory diseases.[7] Its significance is underscored by its identification as "Atogepant Impurity 21," linking it to the manufacturing process of Atogepant, a CGRP receptor antagonist used for migraine prevention.[1][8] This highlights its relevance in pharmaceutical process development and quality control.

-

Metal-Organic Frameworks (MOFs): The di-carboxylate functionality, often after hydrolysis of the esters, makes this molecule and its derivatives excellent ligands for constructing MOFs. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylates can coordinate with metal ions (like Ni²⁺) to form stable, porous structures with potential applications in catalysis, gas storage, and separation.[9]

-

Agrochemicals: The pyridine scaffold is a common feature in modern pesticides. This compound serves as a starting material for novel herbicides and insecticides, where the bromine atom can be replaced to tune the biological activity and selectivity of the final product.[7]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified as a warning-level hazard.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid breathing dust.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly sealed container in a dry, room-temperature environment.[2]

-

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and established synthesis route make it a reliable and valuable tool for researchers. From enabling the exploration of new therapeutic agents to the construction of novel materials, its importance in advanced scientific research is firmly established.

References

- Title: 521980-82-5[this compound]. Source: Acmec Biochemical. URL:[Link]

- Title: 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869. Source: PubChem. URL:[Link]

- Title: Supporting Information. Source: The Royal Society of Chemistry. URL:[Link]

- Title: Dimethyl 5-bromopyridine-2,3-dicarboxyl

Sources

- 1. This compound (521980-82-5) for sale [vulcanchem.com]

- 2. This compound | 521980-82-5 [sigmaaldrich.com]

- 3. 521980-82-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. 521980-82-5 | this compound - AiFChem [aifchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 521980-82-5 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound | 98555-51-2 [amp.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Dimethyl 5-bromopyridine-2,3-dicarboxylate CAS number 521980-82-5

An In-Depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS: 521980-82-5) for Advanced Chemical Synthesis

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a strategic building block in modern organic synthesis and medicinal chemistry.[1] Identified by its CAS Number 521980-82-5, its structure features a pyridine core substituted with a bromine atom at the 5-position and two methyl ester groups at the 2- and 3-positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures.[1]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, characterization, reactivity, and applications, with a focus on the causal relationships that govern its chemical behavior. The protocols and data presented herein are designed to be self-validating, grounded in authoritative sources to ensure scientific integrity and practical utility in a research and development setting.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis. These characteristics dictate handling procedures, purification strategies, and the analytical methods required for quality control.

1.1: Core Chemical and Physical Properties

This compound is typically a yellow or white to off-white solid at room temperature.[1][2] Its relatively high predicted boiling point and melting point suggest significant intermolecular forces, attributable to the polar ester functionalities and the bromine substituent.[1] Recommended storage conditions are in a dry, sealed container at room temperature to prevent hydrolysis of the ester groups.[2]

| Property | Value | Source(s) |

| CAS Number | 521980-82-5 | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Appearance | Yellow powder / White to off-white solid | [1][2] |

| Melting Point | 165°C | [1] |

| Boiling Point | 315.0 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.569 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | -3.18 ± 0.10 (Predicted) | [1][2] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

| InChI Key | JYRYOIMMYLBBNZ-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC | [1] |

1.2: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound after synthesis or before use.

Caption: Structure of this compound with key protons labeled.

¹H NMR (Proton NMR): The proton NMR spectrum provides unambiguous confirmation of the structure. In CDCl₃, the two aromatic protons on the pyridine ring appear as distinct doublets due to their meta-coupling.[2] The two methyl ester groups are diastereotopic and thus appear as two separate singlets.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.75-8.76 (d, J = 2.2 Hz, 1H): This signal corresponds to the proton at the C6 position (H-6), deshielded by the adjacent nitrogen atom.

-

8.23-8.24 (d, J = 2.2 Hz, 1H): This signal corresponds to the proton at the C4 position (H-4).

-

3.93 (s, 3H): Singlet for the three protons of one of the methyl ester groups (e.g., Me-2).

-

3.89 (s, 3H): Singlet for the three protons of the other methyl ester group (e.g., Me-3).[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is a common method for analyzing this compound. The molecular ion peak confirms the molecular weight.

-

MS (ESI+): m/z 274.0 [M+H]⁺.[2] The presence of a bromine atom would also result in a characteristic M+2 isotopic pattern (from ⁷⁹Br and ⁸¹Br isotopes) of nearly equal intensity, which is a key diagnostic feature.

Part 2: Synthesis and Purification

The accessibility of this compound is crucial for its use as a building block. Several synthetic routes exist, but one-pot procedures starting from commercially available materials are often favored for their efficiency.

2.1: Synthetic Pathways and Mechanisms

Two primary strategies are employed for the synthesis of this compound:

-

Direct Bromination of the Diester: This route involves the electrophilic aromatic substitution of Dimethyl pyridine-2,3-dicarboxylate using a brominating agent like N-bromosuccinimide (NBS). The electron-withdrawing nature of the two ester groups deactivates the pyridine ring, directing the incoming electrophile (Br⁺) to the 5-position, which is the most electron-rich site.[1]

-

One-Pot Esterification and Bromination: A more convergent approach starts with 2,3-pyridinedicarboxylic acid (also known as quinolinic acid). The diacid undergoes a Fischer esterification followed by bromination in the same reaction vessel. This method is efficient as it avoids the isolation of the intermediate diester.[2]

Caption: Primary synthetic routes to this compound.

2.2: Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a verified synthetic procedure and provides a robust method for producing the title compound with a good yield.[2]

Materials:

-

2,3-Pyridinedicarboxylic acid (50 g, 300 mmol)

-

Methanol (500 mL)

-

Concentrated Sulfuric Acid (10 mL)

-

Bromine (38 mL, 750 mmol)

-

Isopropyl acetate (500 mL)

-

Saturated aqueous sodium thiosulfate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether / Ethyl acetate (5:1 v/v)

Procedure:

-

Esterification: To a suspension of 2,3-pyridinedicarboxylic acid (50 g) in methanol (500 mL), slowly add concentrated sulfuric acid (10 mL) while stirring. Heat the mixture to reflux and maintain for 48 hours.

-

Causality: The sulfuric acid acts as a catalyst for the Fischer esterification. The long reflux time is necessary to drive the equilibrium towards the formation of the dimethyl ester product.

-

-

Bromination: Cool the reaction mixture to 40°C. Slowly add bromine (38 mL) dropwise over a period of 2 hours. After the addition is complete, heat the mixture to 55°C and stir for an additional 48 hours.

-

Causality: The ester groups formed in the first step deactivate the ring, making the subsequent electrophilic bromination a slower process that requires heating to proceed at a reasonable rate. Bromine is the electrophile source.

-

-

Workup & Extraction: Concentrate the reaction mixture under vacuum. Dissolve the resulting residue in isopropyl acetate (500 mL). Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and then with brine (400 mL).

-

Causality: The sodium thiosulfate wash is critical for quenching and removing any unreacted bromine from the organic phase. The brine wash helps to remove residual water and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purification: Purify the crude residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5:1 v/v). This should yield Dimethyl 5-bromo-pyridine-2,3-dicarboxylate as a yellow solid (approx. 52 g, 63% yield).[2]

-

Causality: Column chromatography separates the desired product from starting materials and by-products based on polarity. The 5:1 solvent system provides the optimal polarity to elute the product effectively.

-

Part 3: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

3.1: Core Reactivity Profile

The molecule's reactivity is dominated by the C-Br bond and the two ester groups.

-

The C5-Bromine Atom: This is the most versatile handle for molecular elaboration. The bromine atom makes the 5-position susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig amination). This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.[1][3]

-

The C2/C3-Ester Groups: These groups can undergo standard ester transformations. They can be hydrolyzed back to the corresponding dicarboxylic acid, selectively reduced to alcohols, or converted to amides via aminolysis.

Caption: Key reactive pathways for this compound.

3.2: Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Substituted pyridines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

-

Scaffold for SAR Studies: This compound is an ideal starting point for generating libraries of analogues for Structure-Activity Relationship (SAR) studies. The C5-Br position can be systematically modified via cross-coupling to probe how different substituents affect biological activity.[7]

-

Pharmaceutical Intermediate: Its identification as "Atogepant Impurity 21" highlights its direct relevance in the pharmaceutical industry.[1] Atogepant is a CGRP receptor antagonist for the prevention of migraine. The presence of this compound as a process-related impurity necessitates its synthesis as an analytical standard for quality control during drug manufacturing.

3.3: Application in Materials Science: MOF Synthesis

The dicarboxylate functionality, especially after hydrolysis to the diacid, makes this molecule an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, catalysis, and separation.[8]

Protocol: Synthesis of a this compound Nickel Complex This protocol outlines the solvothermal synthesis of a nickel-based MOF using the title compound as the primary organic ligand.[8]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.0595 g, 0.25 mmol)

-

This compound (0.0615 g, 0.25 mmol)

-

Distilled water (5 mL)

-

Absolute ethanol (5 mL)

-

N,N-Dimethylformamide (DMF, 2 mL)

-

Acetone for washing

Procedure:

-

Solution A (Metal): Dissolve NiCl₂·6H₂O (0.0595 g) in a mixture of 5 mL distilled water and 5 mL absolute ethanol.

-

Solution B (Ligand): In a separate beaker, dissolve this compound (0.0615 g) in 2 mL of DMF with stirring.

-

Assembly: Combine Solution A and Solution B in a Teflon-lined stainless steel autoclave (reaction kettle).

-

Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat to 120°C and maintain this temperature for 72 hours.

-

Isolation: Turn off the oven and allow the autoclave to cool to room temperature naturally. Collect the resulting green, needle-like crystals.

-

Washing and Drying: Wash the crystals alternately with acetone and absolute ethanol (5 mL each) three times. Dry the final product in a vacuum oven at 50°C for 12 hours.[8]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary. | [9] |

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined reactive sites—the cross-coupling-ready C-Br bond and the modifiable ester groups—provide chemists with a reliable and powerful tool for the synthesis of novel pharmaceuticals, complex organic molecules, and advanced materials. The robust synthetic protocols and clear characterization data available make it an accessible and valuable component in the modern chemist's toolbox, enabling the rapid development of new chemical entities with diverse functions and applications.

References

- Vulcanchem. (n.d.). This compound - 521980-82-5.

- Google Patents. (1987). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

- El-Haddad, A. F., Bedair, A. H., Nassar, N. M., & El-Naggar, A. M. (1989). Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties. Oriental Journal of Chemistry, 5(2).

- Google Patents. (n.d.). CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate.

- ResearchGate. (2009). Synthesis of 2, 3-pyridine-dicarboxylic acid.

- ChemAnalyst. (n.d.). How to prepare complexes of this compound?

- OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives.

- ACS Publications. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry.

- Cybex. (n.d.). Bromopyridine Import Export Data Global.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

- 1. This compound (521980-82-5) for sale [vulcanchem.com]

- 2. This compound | 521980-82-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate: Synthesis, Properties, and Applications

Introduction: A Versatile Heterocyclic Building Block

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a highly functionalized pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a bromine atom and two methyl carboxylate groups on a pyridine core, offers a trifecta of reactive sites for strategic chemical modifications.[1] The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the diester functionalities at the 2- and 3-positions provide avenues for hydrolysis, amidation, reduction, and other transformations.

This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this compound, offering a comprehensive resource for researchers and professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthetic chemistry. This compound is typically a yellow powder with a relatively high melting point, suggesting significant intermolecular forces in its solid state.[1]

Core Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₄ | [1][2][3] |

| Molecular Weight | 274.07 g/mol | [1][2][3] |

| CAS Number | 521980-82-5 | [2] |

| Appearance | Yellow solid/powder | [1][4] |

| Melting Point | 165°C | [1] |

| Boiling Point (Predicted) | 315.0 ± 37.0°C | [1][5] |

| Density (Predicted) | 1.569 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -3.18 ± 0.10 | [1] |

| Storage | Sealed in dry conditions, Room Temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H).[4] The two doublets in the aromatic region correspond to the protons on the pyridine ring, while the two singlets in the upfield region are characteristic of the two distinct methyl ester groups.

-

Mass Spectrum (ESI, positive ion mode): m/z: 274.0 [M + H]⁺.[4] This confirms the molecular weight of the compound.

Synthesis and Mechanistic Considerations

The preparation of this compound is typically achieved through a one-pot reaction involving the esterification of 2,3-pyridinedicarboxylic acid followed by electrophilic bromination.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[4]

-

Esterification: To a suspension of 2,3-pyridinedicarboxylic acid (50 g, 300 mmol) in methanol (500 mL), slowly add concentrated sulfuric acid (10 mL). Heat the mixture to reflux for 48 hours.

-

Bromination: Cool the reaction mixture to 40°C and slowly add bromine (38 mL, 750 mmol) dropwise over 2 hours. Subsequently, heat the mixture at 55°C for 48 hours.

-

Workup: Concentrate the reaction mixture under vacuum. Dissolve the residue in isopropyl acetate (500 mL). Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and brine (400 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, v/v = 5/1) to yield this compound as a yellow solid (52 g, 63% yield).[4]

Causality in Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst for the Fischer esterification of the dicarboxylic acid with methanol.

-

Excess Bromine and Heat: The electron-withdrawing nature of the two ester groups deactivates the pyridine ring towards electrophilic aromatic substitution. Therefore, forcing conditions (excess bromine and elevated temperature) are necessary to achieve bromination at the 5-position.

-

Sodium Thiosulfate Wash: This step is crucial to quench and remove any unreacted bromine from the organic phase.

Chemical Reactivity and Applications

The strategic placement of the bromo and diester functionalities makes this compound a valuable precursor for a diverse range of more complex molecules.

Key Reactions

-

Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, a key strategy in structure-activity relationship (SAR) studies.[6]

-

Ester Hydrolysis: The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. This diacid is a common ligand in the synthesis of metal-organic frameworks (MOFs).

-

Amidation: The esters can be converted to amides by reacting with amines, providing access to another class of derivatives with potential biological activity.

Logical Relationship of Reactive Sites

Caption: Reactivity map of this compound.

Applications in Research and Development

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is listed as "Atogepant Impurity 21," indicating its role in the manufacturing or quality control of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine.[1] Its derivatives are also explored as kinase inhibitors for cancer therapy and as modulators of central nervous system receptors.[6]

-

Materials Science: The diacid derivative of this compound is utilized as a ligand in the formation of Metal-Organic Frameworks (MOFs).[7] These materials have potential applications in gas storage, separation, and catalysis. For instance, a nickel complex with the corresponding dicarboxylate has been synthesized and characterized.[7]

-

Agrochemical Research: The adaptable scaffold of this compound is also employed in the design of novel pesticides with enhanced selectivity and efficacy.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.[9]

-

First-Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

If inhaled: Move the person to fresh air.[9]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[9]

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant utility in both academic research and industrial applications. Its trifunctional nature provides a robust platform for the synthesis of a wide range of complex heterocyclic compounds. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel pharmaceuticals, advanced materials, and agrochemicals.

References

- Vulcanchem. (n.d.). This compound.

- Google Patents. (2019). CN107216286B - Preparation method of 5-bromomethyl-2, 3-pyridine dimethyl dicarboxylate.

- Molbase. (n.d.). How to prepare complexes of this compound?

- Acmec Biochemical. (n.d.). 521980-82-5[this compound].

- Royal Society of Chemistry. (n.d.). Supporting Information.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound (521980-82-5) for sale [vulcanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 521980-82-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | 521980-82-5 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Synthetic Versatility of Dimethyl 5-bromopyridine-2,3-dicarboxylate: A Technical Guide for Chemical Innovation

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Dimethyl 5-bromopyridine-2,3-dicarboxylate, a polysubstituted pyridine derivative, has emerged as a highly valuable and versatile building block for both medicinal chemistry and materials science.[1] Its unique arrangement of reactive functional groups—a bromine atom for cross-coupling reactions and two vicinal ester moieties for derivatization—offers a powerful platform for the synthesis of a diverse array of novel compounds.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the strategic applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to unlock its synthetic potential.

The pyridine core is a ubiquitous motif in a vast number of biologically active compounds and functional materials. The strategic placement of a bromine atom at the 5-position and two dimethyl carboxylate groups at the 2- and 3-positions of the pyridine ring endows this compound with a distinct reactivity profile.[1] The electron-withdrawing nature of the ester groups influences the reactivity of the pyridine ring, while the bromine atom serves as a versatile handle for the introduction of a wide range of substituents via modern cross-coupling methodologies. This guide will delve into the practical applications of this unique scaffold, providing both established protocols and prospective synthetic strategies.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 165°C | [1] |

| Boiling Point (Predicted) | 315.0 ± 37.0°C | [1] |

| Density (Predicted) | 1.569 ± 0.06 g/cm³ | [1] |

| CAS Number | 521980-82-5 |

Core Synthetic Applications: A Gateway to Molecular Diversity

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The strategic positioning of its functional groups allows for a stepwise and controlled elaboration of the molecular framework.

Medicinal Chemistry: Scaffolding for Novel Therapeutics

The pyridine-dicarboxylate scaffold is a privileged motif in drug discovery, appearing in a range of therapeutic agents. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of brominated pyridine carboxylic acids is of significant interest in pharmaceutical development.[2] The unique substitution pattern of this compound offers a framework for designing novel drug candidates.

Conceptual Application: Synthesis of a Hypothetical Kinase Inhibitor

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The following workflow illustrates a hypothetical, yet plausible, synthetic route to a novel kinase inhibitor scaffold, leveraging the reactivity of this compound.

A conceptual workflow for the synthesis of a potential kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the first key transformation in the conceptual workflow, the introduction of an aryl group at the 5-position of the pyridine ring.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically sodium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyridine-2,3-dicarboxylate.

Rationale Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

-

Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for catalyst stability and reaction efficiency.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

-

Aqueous Co-solvent: The presence of water can enhance the rate of the Suzuki coupling reaction.

Materials Science: Building Blocks for Functional Materials

The rigid and highly functionalized nature of this compound makes it an excellent candidate for the synthesis of advanced materials, such as Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

Synthesis of a Nickel(II) Coordination Polymer

This compound can serve as a ligand to coordinate with metal ions, forming well-defined structures. A known application is the preparation of a nickel(II) complex.[3]

Workflow for the synthesis of a Nickel(II) coordination polymer.

Experimental Protocol: Solvothermal Synthesis of a Nickel(II) Complex

This protocol describes the synthesis of a nickel(II) coordination polymer using this compound as a ligand.

-

Ligand Solution: Dissolve this compound (0.25 mmol) in N,N-dimethylformamide (DMF, 2 mL).[3]

-

Metal Salt Solution: In a separate vessel, dissolve nickel(II) chloride hexahydrate (0.25 mmol) in a mixture of distilled water (5 mL) and absolute ethanol (5 mL).[3]

-

Reaction Mixture: Combine the ligand and metal salt solutions in a Teflon-lined stainless steel autoclave.

-

Solvothermal Reaction: Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120°C) for a period of 48-72 hours.

-

Isolation and Purification: After cooling to room temperature, green needle-like crystals of the nickel complex are typically formed.[3] The crystals are then washed with acetone and ethanol and dried under vacuum.[3]

Causality in the Experimental Design:

-

Solvothermal Conditions: The use of high temperatures and pressures in a sealed container facilitates the dissolution of reactants and promotes the crystallization of the product.

-

Mixed Solvent System: The combination of DMF, ethanol, and water helps to dissolve both the organic ligand and the inorganic metal salt, creating a suitable environment for self-assembly.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its strategic combination of a modifiable bromine handle and two ester functionalities on a pyridine core provides a robust platform for creating novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering both established protocols and conceptual frameworks to inspire further innovation. As the demand for novel molecular architectures continues to grow, the strategic utilization of such well-designed starting materials will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

- Vulcanchem. (n.d.). This compound.

- ChemicalBook. (2023). This compound.

- Mol-Instincts. (n.d.). How to prepare complexes of this compound?.

- BenchChem. (n.d.). 5-Bromopyridine-2,3-dicarboxylic acid.

Sources

Dimethyl 5-bromopyridine-2,3-dicarboxylate introduction

An In-Depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate

Abstract

This compound is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine core functionalized with a bromine atom and two methyl carboxylate groups, offers a versatile platform for the construction of complex molecular entities. The bromine atom at the 5-position serves as a reactive handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse substituents. Concurrently, the diester functionalities at the 2- and 3-positions provide sites for further chemical modification. This guide provides a comprehensive overview of the compound's synthesis, physicochemical properties, reactivity, and critical applications, with a focus on its role in the development of novel therapeutics and functional materials. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to support researchers and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No: 521980-82-5) is a substituted pyridine derivative that has emerged as a compound of significant interest for synthetic chemists.[1][2] The strategic placement of its functional groups—an electron-withdrawing bromine atom and two ester groups—on the pyridine ring creates a distinct electronic and steric environment.[1] This arrangement not only influences the molecule's overall reactivity but also provides multiple, orthogonal sites for chemical elaboration.

In the pharmaceutical industry, pyridine-based structures are integral components of numerous approved drugs due to their ability to engage in hydrogen bonding and other key biological interactions. This compound serves as a key intermediate in the synthesis of complex heterocyclic systems, including kinase inhibitors and modulators of central nervous system receptors.[3][4] Its importance is also highlighted by its identification as "Atogepant Impurity 21," linking it to the manufacturing and quality control of Atogepant, a medication for migraine prevention.[1][5] Beyond pharmaceuticals, this compound is a valuable ligand for the synthesis of metal-organic frameworks (MOFs), demonstrating its utility in materials science.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectroscopic characteristics is essential for its handling, purification, and structural verification.

Physical Properties

The compound is typically a yellow or off-white solid at room temperature, with physical properties that reflect its rigid, functionalized structure.[1] The relatively high melting and boiling points are indicative of strong intermolecular forces arising from the polar ester groups and the bromine substituent.[1]

| Property | Value | Source(s) |

| CAS Number | 521980-82-5 | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Yellow to off-white solid/powder | [1][2] |

| Melting Point | 165°C | [1] |

| Boiling Point | 315.0 ± 37.0°C (Predicted) | [1] |

| Density | 1.569 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥95-97% | [2][7] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and assessing the purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides definitive structural information. In CDCl₃, the two protons on the pyridine ring appear as distinct doublets due to their coupling. The two methyl ester groups are visible as singlets in the upfield region.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H).[8]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode is commonly used for mass analysis. The expected mass-to-charge ratio ([M+H]⁺) confirms the molecular weight of the compound.

-

MS (ESI, positive ion mode) m/z: 274.0 [M + H]⁺.[8]

-

Synthesis and Purification

The most common laboratory-scale synthesis involves a one-pot esterification and subsequent bromination of 2,3-pyridinedicarboxylic acid. This method is efficient and provides the target compound in good yield.

Synthesis Workflow Diagram

Caption: One-pot synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory preparation.[8]

Materials:

-

2,3-pyridinedicarboxylic acid (50 g, 300 mmol)

-

Methanol (500 mL)

-

Concentrated sulfuric acid (10 mL)

-

Bromine (38 mL, 750 mmol)

-

Isopropyl acetate (500 mL)

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (5:1 v/v)

Procedure:

-

Esterification: Suspend 2,3-pyridinedicarboxylic acid (50 g) in methanol (500 mL) in a suitable reaction flask. Slowly add concentrated sulfuric acid (10 mL) while stirring.

-

Causality: Sulfuric acid acts as a catalyst for the Fischer esterification of both carboxylic acid groups. The reaction is performed in a large excess of methanol, which serves as both reactant and solvent, driving the equilibrium towards the product.

-

-

Heat the reaction mixture to reflux and maintain for 48 hours.

-

Causality: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion over an extended period.

-

-

Bromination: Cool the mixture to 40°C. Slowly add bromine (38 mL) dropwise over 2 hours.

-

Causality: Cooling the reaction before adding bromine controls the initial exotherm. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring, requiring heat for the subsequent electrophilic aromatic substitution. Bromination occurs preferentially at the 5-position, which is the most electron-rich position on the deactivated ring.

-

-

Heat the reaction mixture to 55°C and maintain for 48 hours.

-

Workup: After cooling, concentrate the mixture under vacuum. Dissolve the residue in isopropyl acetate (500 mL).

-

Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and brine (400 mL).[8]

-

Causality: The sodium thiosulfate wash is critical for quenching and removing any unreacted bromine. The brine wash removes residual water and inorganic salts.

-

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.[8]

-

Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1 v/v) eluent system.[8]

-

Causality: Column chromatography is essential to separate the desired product from starting materials, byproducts, and baseline impurities, yielding the final product as a yellow solid (typical yield: 52 g, 63%).[8]

-

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity of the Bromine Substituent

The bromine atom at the 5-position is the primary site for derivatization, making the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[1][4]

Caption: Application in Suzuki cross-coupling for drug scaffold elaboration.

Reactivity of the Carboxylate Groups

The two methyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to amides. This allows for the introduction of new functional groups that can act as hydrogen bond donors or acceptors, which is critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Application in Metal-Organic Frameworks (MOFs)

As a nitrogen heterocyclic polycarboxylic acid compound, it serves as a ligand for constructing MOFs.[6] The nitrogen and oxygen atoms can coordinate with transition metal ions (e.g., nickel) to form stable, porous structures with potential applications in catalysis, gas storage, and separation.[6] A reported nickel complex with this ligand forms a monoclinic crystal system with the space group P2/c.[6]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its well-defined structure provides chemists with a robust platform for creating diverse and complex molecules. The ability to selectively functionalize the bromine and ester groups makes it an indispensable tool in the synthesis of novel pharmaceutical agents and advanced materials. The detailed synthetic and handling protocols provided in this guide offer a practical framework for researchers to effectively and safely utilize this important chemical building block.

References

- Vulcanchem. (n.d.). This compound - 521980-82-5.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (2024). This compound | 521980-82-5.

- Sigma-Aldrich. (n.d.). This compound | 521980-82-5.

- Mol-Instincts. (n.d.). How to prepare complexes of this compound?.

- Acmec Biochemical. (n.d.). 521980-82-5[this compound].

- CP Lab Safety. (n.d.). dimethyl 5-bromopyridine-2, 3-dicarboxylate, min 97%, 100 mg.

- MySkinRecipes. (n.d.). This compound.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds.

- ChemicalBook. (n.d.). This compound | 98555-51-2.

Sources

- 1. This compound (521980-82-5) for sale [vulcanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 98555-51-2 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 521980-82-5 [chemicalbook.com]

- 9. 521980-82-5[this compound]- Acmec Biochemical [acmec.com.cn]

The Strategic Utility of Dimethyl 5-bromopyridine-2,3-dicarboxylate: A Technical Guide for Synthetic Chemists

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Dimethyl 5-bromopyridine-2,3-dicarboxylate has emerged as a highly valuable and versatile scaffold, offering a unique combination of reactive sites that can be selectively addressed to generate a diverse array of functionalized pyridine derivatives.[1] This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in cutting-edge research, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The core of this building block features a pyridine ring, a privileged heterocycle in medicinal chemistry, substituted with a bromine atom at the 5-position and two methyl carboxylate groups at the 2- and 3-positions.[1] This specific arrangement of functional groups imparts a distinct electronic and steric environment, influencing its reactivity and making it a strategic starting point for the synthesis of novel compounds with potential therapeutic or material applications.[1] The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] Simultaneously, the diester functionalities offer a gateway for further modifications, including hydrolysis to the corresponding dicarboxylic acid, reduction to diols, or conversion to amides. This multi-faceted reactivity allows for a modular and divergent approach to the synthesis of complex molecular targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. This compound is a yellow powder with a molecular formula of C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol .[1] Its relatively high melting point of 165°C and predicted boiling point of 315.0°C suggest strong intermolecular forces, likely attributable to the polar carboxylate groups and the bromine substituent.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 165°C | [1] |

| Predicted Boiling Point | 315.0 ± 37.0°C | [1] |

| Predicted Density | 1.569 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -3.18 ± 0.10 | [1] |

| Storage | Sealed in dry conditions, Room Temperature |

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75-8.76 (d, J = 2.2 Hz, 1H), 8.23-8.24 (d, J = 2.2 Hz, 1H), 3.93 (s, 3H), 3.89 (s, 3H). The two doublets correspond to the aromatic protons on the pyridine ring, and the two singlets are attributed to the methyl groups of the ester functionalities.

-

¹³C NMR: Based on similar structures, the expected shifts would include signals for the aromatic carbons, the carbonyl carbons of the esters, and the methoxy carbons.

-

Infrared (IR): Characteristic peaks would be expected for C=O stretching of the ester groups (around 1730 cm⁻¹), C-Br stretching, and C-N stretching of the pyridine ring.

-

Mass Spectrometry (ESI): m/z: 274.0 [M + H]⁺.

Synthesis of the Building Block: Established Methodologies

The accessibility of this compound is a key factor in its widespread use. Two primary synthetic routes are commonly employed.

Method 1: Bromination of Pyridine-2,3-dicarboxylic Acid with Concurrent Esterification

This one-pot method is efficient for producing the target compound from readily available starting materials.

Protocol:

-

Suspend pyridine-2,3-dicarboxylic acid (1 eq) in methanol.

-

Slowly add concentrated sulfuric acid and heat the mixture to reflux for 48 hours to facilitate diester formation.

-

Cool the reaction mixture to 40°C and slowly add bromine (2.5 eq) dropwise over 2 hours, maintaining the temperature below 55°C.

-

Heat the reaction mixture at 55°C for 48 hours.

-

Concentrate the reaction mixture under vacuum.

-

Dissolve the residue in a suitable organic solvent (e.g., isopropyl acetate) and wash sequentially with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by silica gel column chromatography to afford this compound as a yellow solid.

Causality Behind Experimental Choices: The initial esterification is acid-catalyzed, with sulfuric acid acting as both the catalyst and a dehydrating agent to drive the reaction to completion. The subsequent bromination is an electrophilic aromatic substitution. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring, directing the incoming electrophile (bromine) to the 5-position. The use of sodium thiosulfate in the workup is to quench any unreacted bromine.

Method 2: Esterification of 5-Bromopyridine-2,3-dicarboxylic Acid

This route is advantageous when the brominated diacid is commercially available or has been synthesized separately.[1]

Protocol:

-

Dissolve 5-bromopyridine-2,3-dicarboxylic acid (1 eq) in methanol.

-

Add an acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) and heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the product by recrystallization or silica gel chromatography if necessary.

Causality Behind Experimental Choices: This is a standard Fischer esterification reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using a large excess of methanol.

Caption: Synthetic routes to this compound.

The Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound lies in its three primary reactive sites: the C5-bromine, and the C2 and C3-ester groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbons.[2][3] In the context of our building block, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine ring. The base activates the boronic acid, facilitating transmetalation of the aryl group to the palladium center. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst. The choice of ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp² carbon of the bromopyridine and an sp carbon of a terminal alkyne.[4][5] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in the synthesis of various complex molecules.

Generalized Protocol for Sonogashira Coupling:

-

To a dry Schlenk flask, add this compound (1 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 80°C until completion (monitored by TLC or LC-MS).

-

Dilute the mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the bromopyridine to the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the final product. The amine base is crucial for both deprotonating the alkyne and regenerating the active catalysts.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6][7][8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring.

Generalized Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel, add this compound (1 eq), the desired amine (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).

-

Purge the vessel with an inert gas.

-

Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring at a temperature typically between 80°C and 110°C until the starting material is consumed.

-

Cool the reaction mixture, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) complex, followed by coordination of the amine. The base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction and is often substrate-dependent.

Caption: Core reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value molecules.

Pharmaceutical Applications

The pyridine scaffold is a cornerstone of many approved drugs. This compound serves as a crucial starting material in the synthesis of various biologically active compounds, particularly kinase inhibitors for cancer therapy and agents targeting neurological disorders.[6] The ability to readily functionalize the 5-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of drug candidates.

A notable example is its use as an intermediate in the synthesis of Atogepant , a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. The synthesis of Atogepant involves the reduction of the diester groups of this compound to the corresponding diol, (5-bromopyridine-2,3-diyl)dimethanol, which is a key step in constructing the complex spirocyclic core of the final drug molecule.

Materials Science Applications

The rigid, planar structure of the pyridine ring and the presence of coordinating atoms (nitrogen and oxygens of the carboxylates) make this compound and its derivatives attractive ligands for the construction of metal-organic frameworks (MOFs).[9] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. By reacting this building block with various metal ions, novel coordination polymers with diverse topologies and properties can be synthesized. For instance, it has been used to prepare nickel complexes with interesting structural and potentially functional properties.[9]

Safety and Handling

According to available safety data sheets, this compound should be handled with standard laboratory precautions. It is recommended to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the most recent Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that offers synthetic chemists a reliable and strategically functionalized scaffold for the construction of complex molecular targets. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, combined with the potential for further modification of the ester groups, makes it an invaluable tool in drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing these fields. This guide serves as a foundational resource to unlock the full potential of this compound in your research and development endeavors.

References

- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- MySkinRecipes. (n.d.). This compound.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- New Drug Approvals. (n.d.). Atogepant.

- PubMed Central. (2022). Migraine and Its Treatment from the Medicinal Chemistry Perspective.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Chem-space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

Sources

- 1. This compound (521980-82-5) for sale [vulcanchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a strategically important heterocyclic building block in modern organic synthesis. Its unique trifunctional nature, featuring a pyridine core, a reactive bromine atom, and two ester functionalities, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and notable applications in medicinal chemistry and materials science. The strategic positioning of the bromo substituent at the 5-position renders it amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The adjacent dimethyl dicarboxylate groups at the 2- and 3-positions offer further opportunities for chemical modification, including reduction, hydrolysis, and amidation, making this compound a cornerstone for the construction of novel polycyclic and heterocyclic scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Appearance | Yellow solid/powder | [1][2] |

| CAS Number | 521980-82-5 | [2][3] |

| Melting Point | 165°C | [1] |

| Boiling Point (Predicted) | 315.0 ± 37.0°C | [1] |

| Density (Predicted) | 1.569 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -3.18 ± 0.10 | [1] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synthesis and Production

The most common laboratory-scale synthesis of this compound involves the direct bromination of dimethyl pyridine-2,3-dicarboxylate.[1] An alternative approach begins with the esterification of 5-bromopyridine-2,3-dicarboxylic acid.[1]

Protocol 1: Bromination of Dimethyl Pyridine-2,3-dicarboxylate[4]

This protocol details a one-pot synthesis starting from 2,3-pyridinedicarboxylic acid.

Step 1: Esterification

-

Suspend 2,3-pyridinedicarboxylic acid (50 g, 300 mmol) in methanol (500 mL).

-

Slowly add concentrated sulfuric acid (10 mL) to the suspension.

-

Heat the reaction mixture to reflux for 48 hours.

Step 2: Bromination

-

Cool the reaction mixture to 40°C.

-

Slowly add bromine (38 mL, 750 mmol) dropwise over 2 hours.

-

Heat the reaction mixture at 55°C for 48 hours.

Step 3: Work-up and Purification

-

Concentrate the reaction mixture under vacuum.

-

Dissolve the residue in isopropyl acetate (500 mL).

-

Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and brine (400 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, v/v = 5/1) to yield this compound as a yellow solid (52 g, 63% yield).[4]

Causality Behind Experimental Choices: The initial esterification is acid-catalyzed, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by methanol. The subsequent bromination is an electrophilic aromatic substitution. The electron-withdrawing nature of the two ester groups deactivates the pyridine ring but directs the incoming electrophile (bromine) to the 5-position.[1] The sodium thiosulfate wash is crucial for quenching any unreacted bromine.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Spectroscopic data is vital for the structural elucidation and purity assessment of this compound.

| Technique | Data | Source(s) |